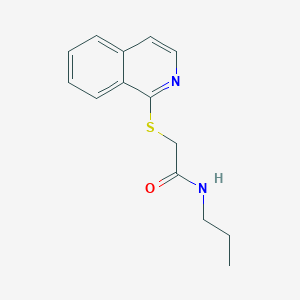![molecular formula C16H18N4O4S B12248416 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12248416.png)
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and oxazole intermediates, followed by their coupling and subsequent sulfonamide formation.
-
Preparation of Pyrazole Intermediate:
- React 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)acetophenone.
- Reaction conditions: Reflux in ethanol for several hours.
-
Preparation of Oxazole Intermediate:
- React 3,5-dimethyl-1,2-oxazole with chlorosulfonic acid to form 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride.
- Reaction conditions: Stirring at low temperature (0-5°C).
-
Coupling Reaction:
- Couple the pyrazole intermediate with the oxazole intermediate in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere.
-
Final Product Formation:
- React the coupled product with 2-aminoethanol to form the final compound.
- Reaction conditions: Reflux in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
-
Oxidation:
- The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
-
Substitution:
- The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Electrophilic reagents: Nitric acid, bromine.
Major Products:
- Oxidation: Formation of a carbonyl derivative.
- Reduction: Formation of an amine derivative.
- Substitution: Formation of nitrated or halogenated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as an anti-inflammatory or anti-cancer agent due to its unique structural features.
- Investigation of its binding affinity to various biological targets.
-
Biological Studies:
- Study of its effects on cellular pathways and its potential as a therapeutic agent.
- Use as a probe in biochemical assays to study enzyme activity.
-
Industrial Applications:
- Potential use in the development of new materials with specific chemical properties.
- Application in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 3,5-dimethyl-1H-pyrazole-1-yl derivatives.
- 1,2-oxazole-4-sulfonamide derivatives.
- Other sulfonamide-containing compounds.
Comparison:
- N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit enhanced biological activity or improved stability under certain conditions.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness
Properties
Molecular Formula |
C16H18N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C16H18N4O4S/c1-11-16(12(2)24-19-11)25(22,23)18-10-15(21)13-4-6-14(7-5-13)20-9-3-8-17-20/h3-9,15,18,21H,10H2,1-2H3 |
InChI Key |
LUNGFLXESCQRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B12248336.png)
![3-{3-Oxo-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12248344.png)
![4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12248349.png)
![4-[4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)phenyl]morpholine](/img/structure/B12248358.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12248364.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12248366.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B12248370.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B12248372.png)
![6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248374.png)
![4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide](/img/structure/B12248388.png)
![2-Methyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B12248396.png)
![4-{[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B12248402.png)
![2-[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248403.png)
